Midafotel

Übersicht

Beschreibung

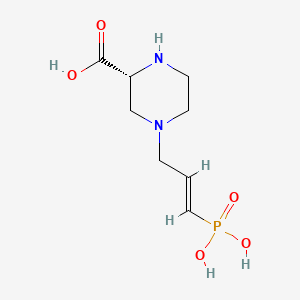

SDZ-EAA-494: Ursprünglich wurde es als potenzielle Therapie für Exzitotoxizität, Epilepsie oder neuropathische Schmerzen konzipiert . Die Verbindung hat sich in in-vitro-Versuchen als vielversprechend erwiesen und ist ein potenter kompetitiver Antagonist am NMDA-Rezeptor, ohne andere Rezeptoren zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, SDZ-EAA-494 is used as a reference compound for studying the properties and behavior of NMDA receptor antagonists . It serves as a model compound for developing new and more effective NMDA receptor antagonists.

Biology: In biological research, SDZ-EAA-494 is used to study the role of NMDA receptors in various physiological and pathological processes . It helps in understanding the mechanisms of excitotoxicity, synaptic plasticity, and neuroprotection.

Medicine: In medicine, SDZ-EAA-494 has been investigated for its potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and ischemic brain injury . Although it showed promise in preclinical studies, its clinical development was halted due to limited efficacy and side effects .

Industry: In the pharmaceutical industry, SDZ-EAA-494 is used as a tool compound for screening and developing new NMDA receptor antagonists . It helps in identifying potential drug candidates with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Midafotel, also known as D-Cpp-ene, is a potent, competitive antagonist at the NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound interacts with its target, the NMDA receptor, by acting as a competitive antagonist . This means it competes with the natural ligand (NMDA) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor, thereby inhibiting the effects of NMDA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptor, this compound inhibits the normal action of glutamate, the most abundant excitatory neurotransmitter in the brain. This can affect various downstream effects, including synaptic plasticity and memory function .

Pharmacokinetics

It is known that the compound is excreted exclusively via the renal system . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by renal function.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a decrease in excitatory neurotransmission, which may have potential therapeutic effects in conditions characterized by excessive excitatory signaling .

Biochemische Analyse

Biochemical Properties

Midafotel is a potent and competitive NMDA antagonist . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The nature of these interactions is competitive, meaning that this compound competes with other molecules for binding to the NMDA receptor .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the NMDA receptor, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the NMDA receptor. As a competitive antagonist, it binds to the NMDA receptor, inhibiting its activation and thus influencing gene expression .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied. It has been found to be stable and does not degrade over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of NMDA-induced depolarizations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to limit damage after occluding the middle cerebral artery, leading to ischemia . High doses may lead to side effects, which led to many patients withdrawing from trials .

Metabolic Pathways

This compound is involved in the glutamate-mediated excitotoxicity pathway, where it interacts with the NMDA receptor . This interaction can affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an NMDA receptor antagonist, it is likely to be localized at the cell membrane where the NMDA receptors are located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SDZ-EAA-494 umfasst die Herstellung der Enantiomere von 4-(3-Phosphonopropyl)piperazin-2-carbonsäure (CPP) und des ungesättigten Analogons (E)-4-(3-Phosphonoprop-2-enyl)piperazin-2-carbonsäure (CPP-en) . Der Syntheseweg beinhaltet typischerweise die Verwendung von Piperazinderivaten und Phosphonoalkenen unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für SDZ-EAA-494 sind nicht weit verbreitet dokumentiert. Die Verbindung wird in Laboren für Forschungszwecke synthetisiert, und der Prozess beinhaltet Standard-Organosynthesetechniken, einschließlich der Verwendung von Schutzgruppen, selektiver Entschützung und Reinigungsschritten .

Analyse Chemischer Reaktionen

Reaktionstypen: SDZ-EAA-494 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie der Phosphono- und Carbonsäuregruppe . Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von SDZ-EAA-494 verwendet werden, umfassen Piperazinderivate, Phosphonoalkene und verschiedene Lösungsmittel wie Wasser und organische Lösungsmittel . Die Reaktionen werden in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Ausbeuten zu gewährleisten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von SDZ-EAA-494 gebildet wird, ist das gewünschte Enantiomer von CPP-en, das eine potente kompetitive Antagonisierung am NMDA-Rezeptor zeigt .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird SDZ-EAA-494 als Referenzverbindung zur Untersuchung der Eigenschaften und des Verhaltens von NMDA-Rezeptor-Antagonisten verwendet . Es dient als Modellverbindung zur Entwicklung neuer und effektiverer NMDA-Rezeptor-Antagonisten.

Biologie: In der biologischen Forschung wird SDZ-EAA-494 verwendet, um die Rolle von NMDA-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen . Es hilft beim Verständnis der Mechanismen von Exzitotoxizität, synaptischer Plastizität und Neuroprotektion.

Medizin: In der Medizin wurde SDZ-EAA-494 auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Epilepsie, neuropathischen Schmerzen und ischämischer Hirnschädigung untersucht . Obwohl es in präklinischen Studien vielversprechend war, wurde seine klinische Entwicklung aufgrund begrenzter Wirksamkeit und Nebenwirkungen eingestellt .

Industrie: In der pharmazeutischen Industrie wird SDZ-EAA-494 als Werkzeugverbindung zum Screening und zur Entwicklung neuer NMDA-Rezeptor-Antagonisten verwendet . Es hilft bei der Identifizierung potenzieller Arzneimittelkandidaten mit verbesserten Wirksamkeits- und Sicherheitsprofilen.

Wirkmechanismus

SDZ-EAA-494 entfaltet seine Wirkung durch kompetitive Antagonisierung des NMDA-Rezeptors . Der NMDA-Rezeptor ist eine Art Glutamatrezeptor, der eine entscheidende Rolle bei der synaptischen Transmission und Plastizität spielt. Durch Blockierung des NMDA-Rezeptors hemmt SDZ-EAA-494 die exzitatorischen Wirkungen von Glutamat, wodurch Exzitotoxizität und neuronale Schädigung reduziert werden . Zu den molekularen Zielstrukturen von SDZ-EAA-494 gehören die NMDA-Rezeptor-Untereinheiten, und seine Wirkung beinhaltet die Hemmung des Kalzium-Einstroms und anschließender nachgeschalteter Signalwege .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

APV (2-Amino-5-phosphonovaleriansäure): Ein kompetitiver NMDA-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Einzigartigkeit von SDZ-EAA-494: SDZ-EAA-494 ist aufgrund seiner hohen Potenz und Selektivität als kompetitiver NMDA-Rezeptor-Antagonist einzigartig . Im Gegensatz zu nicht-kompetitiven Antagonisten wie MK-801 bindet SDZ-EAA-494 an dieselbe Stelle wie Glutamat, was eine gezieltere Hemmung der NMDA-Rezeptor-Aktivität ermöglicht . Diese Selektivität macht es zu einem wertvollen Werkzeug zur Untersuchung der NMDA-Rezeptor-Funktion und zur Entwicklung neuer Therapeutika .

Eigenschaften

IUPAC Name |

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXMZMJSGLFKQI-ABVWVHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045740 | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117414-74-1 | |

| Record name | Midafotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midafotel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midafotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)